Cas no 1539587-05-7 ((2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone)
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
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- MDL: MFCD25624401
- Inchi: 1S/C13H13BrF3NO/c14-11-5-4-9(13(15,16)17)8-10(11)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2
- InChI Key: YRQLRQSRENSRPW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(F)(F)F)C=C1C(N1CCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 328
- XLogP3: 3.8
- Topological Polar Surface Area: 20.3
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560104-500 mg |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone; . |
1539587-05-7 | 500MG |
€148.30 | 2022-03-01 | ||
| abcr | AB560104-1 g |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone; . |
1539587-05-7 | 1g |
€187.60 | 2022-03-01 | ||
| abcr | AB560104-500mg |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone; . |
1539587-05-7 | 500mg |
€169.30 | 2023-08-31 | ||
| abcr | AB560104-1g |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone; . |
1539587-05-7 | 1g |
€225.50 | 2025-04-20 | ||
| Aaron | AR01K6PQ-1g |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone |
1539587-05-7 | 95% | 1g |
$207.00 | 2025-02-12 | |
| A2B Chem LLC | BA20338-500mg |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone |
1539587-05-7 | 97% | 500mg |
$152.00 | 2024-04-20 | |
| A2B Chem LLC | BA20338-1g |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone |
1539587-05-7 | >95% | 1g |
$184.00 | 2024-04-20 | |
| A2B Chem LLC | BA20338-250mg |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone |
1539587-05-7 | 97% | 250mg |
$131.00 | 2024-04-20 | |
| Ambeed | A1629396-1g |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone |
1539587-05-7 | 98% | 1g |
$201.0 | 2024-04-23 | |
| abcr | AB560104-250mg |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone; . |
1539587-05-7 | 250mg |
€146.20 | 2025-04-20 |
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone Suppliers
(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
Recent Advances in the Study of (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone (CAS: 1539587-05-7)
The compound (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone (CAS: 1539587-05-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and bromo-substituted phenyl ring coupled with a piperidinyl methanone moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a valuable candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone, highlighting its efficient production via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study emphasized the compound's high yield and purity, which are critical for its application in preclinical studies. Furthermore, the research team identified optimal conditions for scaling up production, addressing a key challenge in transitioning from laboratory-scale synthesis to industrial manufacturing.
In terms of pharmacological activity, recent investigations have revealed that (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone exhibits potent inhibitory effects on specific enzyme targets involved in inflammatory pathways. A 2024 paper in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), with IC50 values comparable to those of established anti-inflammatory drugs. This finding suggests its potential as a novel therapeutic agent for conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
Another groundbreaking study, published in Nature Chemical Biology earlier this year, explored the compound's role in modulating protein-protein interactions (PPIs) critical for cancer cell survival. The researchers utilized advanced computational modeling and high-throughput screening to identify (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone as a disruptor of the Bcl-2/Bax interaction, a key regulator of apoptosis. In vitro and in vivo experiments confirmed its ability to induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties. A recent review in Drug Discovery Today highlighted the need for further structural modifications to enhance its bioavailability and reduce potential off-target effects. Researchers are currently exploring derivatives of (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone to improve its metabolic stability and tissue distribution, with preliminary results showing encouraging trends.
In conclusion, (2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone (CAS: 1539587-05-7) represents a versatile and promising scaffold in drug discovery. Its dual role as an anti-inflammatory agent and a potential anticancer therapeutic underscores its broad applicability. Future research should focus on advancing its clinical translation, addressing pharmacokinetic limitations, and expanding its therapeutic repertoire through targeted derivatization. The compound's unique chemical properties and biological activities make it a compelling subject for ongoing and future studies in the chemical biology and pharmaceutical sciences.
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